2-Chloro-3-(5-chlorovaleryl)pyridine
Description
This section provides a contextual understanding of 2-Chloro-3-(5-chlorovaleryl)pyridine within the broader field of halogenated pyridine (B92270) chemistry and highlights its significance as a potential building block in organic synthesis.
Halogenated pyridines are a class of heterocyclic compounds that play a crucial role in medicinal chemistry and agrochemicals. The presence of one or more halogen atoms on the pyridine ring significantly influences the molecule's electronic properties, reactivity, and biological activity. The chlorine atom at the 2-position of the pyridine ring in this compound makes the ring electron-deficient and susceptible to nucleophilic aromatic substitution reactions. This reactivity is a cornerstone of pyridine chemistry, allowing for the introduction of various functional groups.
The synthesis of halogenated pyridines can be achieved through several methods, including the direct chlorination of pyridine or its derivatives. wikipedia.orgwikipedia.org For instance, 2-chloropyridine (B119429) can be produced by the direct reaction of pyridine with chlorine. wikipedia.org The introduction of an acyl group, such as the 5-chlorovaleryl group at the 3-position, is often accomplished through reactions like the Friedel-Crafts acylation or by using organometallic reagents. The synthesis of related 3-acyl-2-chloropyridines has been achieved by reacting 2-chloronicotinic acid with organometallic compounds like methyl magnesium bromide. google.com
The structure of this compound, featuring two reactive chloro-substituents and a ketone functional group, makes it a potentially valuable intermediate in the synthesis of more complex molecules. The chlorine atom on the pyridine ring can be displaced by a variety of nucleophiles, while the terminal chlorine on the valeryl chain is susceptible to nucleophilic substitution, and the ketone can undergo a range of carbonyl chemistry reactions.
This multi-functionality allows for the construction of diverse molecular architectures. For example, the valeryl chain could be used to form a new ring system through intramolecular cyclization. Halogenated pyridines are key intermediates in the synthesis of numerous pharmaceuticals and agrochemicals. smolecule.comnih.gov The unique combination of functional groups in this compound suggests its potential application in the development of novel bioactive compounds. While specific examples of its use are not readily found in the literature, its structural motifs are present in various biologically active molecules.
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-1-(2-chloropyridin-3-yl)pentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO/c11-6-2-1-5-9(14)8-4-3-7-13-10(8)12/h3-4,7H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKDNHMWBTVCIHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C(=O)CCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30641809 | |
| Record name | 5-Chloro-1-(2-chloropyridin-3-yl)pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30641809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914203-36-4 | |
| Record name | 5-Chloro-1-(2-chloropyridin-3-yl)pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30641809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Chloro 3 5 Chlorovaleryl Pyridine
Established Synthetic Routes and Reaction Conditions
The primary established method for synthesizing 2-Chloro-3-(5-chlorovaleryl)pyridine involves the acylation of a metalated 2-chloropyridine (B119429) derivative. Standard Friedel-Crafts acylation is generally not effective for pyridine (B92270) rings, as the Lewis acid catalyst tends to coordinate with the ring nitrogen, deactivating the ring towards electrophilic substitution. youtube.com Therefore, alternative strategies are employed.
The key strategy for the C-3 acylation of 2-chloropyridine involves a directed ortho-metalation (DoM) approach. This process uses a strong base to deprotonate the pyridine ring at a specific position, creating a highly nucleophilic organometallic intermediate that can then react with an electrophile like 5-Chlorovaleryl Chloride.
Specifically, 2-chloropyridine can be lithiated at the C-3 position using a strong base such as lithium diisopropylamide (LDA). The resulting 2-chloro-3-lithiopyridine is then treated with 5-chlorovaleryl chloride to yield the desired product, this compound. youtube.com This reaction sequence provides a regioselective method for introducing the acyl group at the desired position.
The success of the directed metalation and subsequent acylation is highly dependent on carefully controlled reaction parameters.
Base Catalysis : The choice of base is critical for regioselective deprotonation. Lithium diisopropylamide (LDA) is commonly used to achieve lithiation at the C-3 position of 2-chloropyridine. youtube.com Interestingly, other bases or base combinations can lead to different outcomes; for instance, using a BuLi-Me₂N(CH₂)₂OLi superbase has been shown to promote an unusual C-6 lithiation of 2-chloropyridine. researchgate.net
Temperature : Directed metalation reactions are typically conducted at very low temperatures to prevent side reactions and decomposition of the organolithium intermediates. Temperatures around -70°C are common for the lithiation step. youtube.com Maintaining a low temperature throughout the addition of the acyl chloride is also crucial for achieving a good yield.
The table below summarizes typical reaction parameters for the synthesis via directed metalation.
| Parameter | Condition | Rationale |
| Base | Lithium Diisopropylamide (LDA) | Enables regioselective deprotonation at the C-3 position. youtube.com |
| Temperature | -70°C to 0°C | Low temperatures are required to maintain the stability of the lithiated intermediate and control reactivity. youtube.com |
| Solvent | Anhydrous ethers (e.g., THF) | Provides a non-reactive medium and is suitable for low-temperature reactions. |
| Atmosphere | Inert (e.g., Argon, Nitrogen) | Prevents quenching of the highly reactive organolithium intermediate by atmospheric moisture or oxygen. |
Advanced Synthetic Approaches and Process Optimization
Modern synthetic chemistry aims to develop safer, more efficient, and scalable processes. Advanced approaches like continuous flow synthesis and other optimization strategies are being explored for pyridine derivatives.
Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and easier scalability. organic-chemistry.orgmit.edu While a specific flow process for this compound is not widely published, analogous syntheses of pyridine derivatives demonstrate the technology's potential.
For instance, the Bohlmann–Rahtz pyridine synthesis has been successfully adapted to a continuous flow microwave reactor, allowing for a single-step process without the isolation of intermediates. beilstein-journals.orgresearchgate.net Similarly, the N-oxidation of various pyridine derivatives has been achieved with high efficiency (up to 99% yield) and stability over 800 hours of continuous operation using a packed-bed microreactor. organic-chemistry.org These examples highlight the feasibility of applying flow chemistry to multi-step syntheses involving pyridine scaffolds, potentially offering a safer and more efficient route for handling hazardous reagents and intermediates. mit.edumdpi.com
Improving the efficiency and yield of pyridine acylation reactions involves several strategies:
Catalyst Optimization : For reactions that do proceed via a Friedel-Crafts-type mechanism (more common in activated systems like imidazo[1,2-a]pyridines), optimizing the amount of Lewis acid catalyst is crucial. Using catalytic amounts of aluminum chloride (AlCl₃) instead of stoichiometric quantities can improve yields and reduce side product formation. nih.gov
Solvent and Temperature Screening : A thorough investigation of solvents and reaction temperatures can significantly impact yield. For example, in the AlCl₃-catalyzed acetylation of imidazo[1,2-a]pyridines, acetonitrile (B52724) was found to be the optimal solvent, and increasing the temperature to 160°C led to a near-quantitative yield. nih.gov
Work-up Procedures : Efficient work-up is essential to isolate the pure product and maximize the yield. This can involve quenching the reaction with an appropriate reagent, followed by extraction. For acylations using pyridine as a base or solvent, an acidic wash (e.g., with NaHSO₄ solution) can be used to remove the pyridine without hydrolyzing the product. researchgate.net
Synthesis of Key Precursors and Related Substructures
Synthesis of 2-Chloropyridine
There are several established methods for the synthesis of 2-Chloropyridine:
Direct Chlorination of Pyridine : This method involves the reaction of pyridine with chlorine at high temperatures. However, it often results in a mixture of products, including the formation of 2,6-dichloropyridine. chempanda.comwikipedia.orgnih.gov
From Pyridine-N-oxide : This is often the preferred method due to its high regioselectivity. Pyridine-N-oxide is reacted with a chlorinating agent like phosphoryl chloride (POCl₃) or sulfuryl chloride (SO₂Cl₂). tandfonline.com The use of POCl₃ in the presence of a stoichiometric amount of triethylamine (B128534) can achieve a 90% yield with over 99% selectivity for 2-chloropyridine. tandfonline.comtandfonline.com
The table below compares different chlorinating agents for the synthesis of 2-chloropyridine from pyridine-N-oxide.
| Chlorinating Agent | Base | Yield | Selectivity |
| Phosphorus Oxychloride (POCl₃) | Triethylamine | 90% | 99.2% |
| Sulfuryl Chloride (SO₂Cl₂) | Triethylamine | Moderate | High |
| p-Toluenesulfonyl Chloride | Triethylamine | Moderate | High |
Data sourced from tandfonline.comtandfonline.com
Synthesis of 5-Chlorovaleryl Chloride
The synthesis of 5-Chlorovaleryl Chloride is typically a multi-step process:
From 1,4-Dichlorobutane (B89584) : A common industrial route starts with 1,4-dichlorobutane. google.comchemicalbook.com The process involves:
Cyanation : Reaction with sodium cyanide (NaCN) in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide) to form 5-chlorovaleronitrile. chemicalbook.comgoogle.com
Hydrolysis : The nitrile is then hydrolyzed under acidic conditions (e.g., using hydrochloric acid) to yield 5-chlorovaleric acid. chemicalbook.comgoogle.com
Chlorination : The carboxylic acid is converted to the acyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or phosgene. google.comchemicalbook.comguidechem.com
From δ-Valerolactone : An alternative route involves the ring-opening and chlorination of δ-valerolactone using reagents like hydrogen chloride and triphosgene (B27547) to give 5-chlorovaleryl chloride in a single step with good yield. chemicalbook.com
Preparation of 5-Chlorovaleryl Chloride
5-Chlorovaleryl chloride is a bifunctional compound, containing both an acyl chloride and an alkyl chloride group, making it a valuable intermediate in various chemical syntheses. guidechem.com It is a colorless to slightly yellow liquid with a pungent odor. guidechem.comchemicalbook.com Several synthetic routes have been established for its preparation, starting from different raw materials.
One common method involves the use of 5-chlorovaleric acid, which is reacted with a chlorinating agent such as thionyl chloride (SOCl₂) to yield the desired acyl chloride. google.com This reaction is typically performed with stirring at temperatures ranging from room temperature (25°C) to 100°C, followed by purification via reduced pressure rectification. google.com A high yield of 98% has been reported for this specific step. google.com
Another route starts from 1,4-dichlorobutane. chemicalbook.comgoogle.com This multi-step process begins with a reaction between 1,4-dichlorobutane and a cyanide source, like sodium cyanide, in the presence of a phase-transfer catalyst to form 5-chlorovaleronitrile. chemicalbook.comgoogle.comchemicalbook.com The nitrile is then hydrolyzed using a strong acid, such as concentrated hydrochloric acid, to produce 5-chlorovaleric acid. chemicalbook.comgoogle.com The final step is the conversion of the carboxylic acid to the acyl chloride using thionyl chloride. chemicalbook.comchemicalbook.com
Alternative precursors include δ-valerolactone and cyclopentanone (B42830). google.comchemicalbook.com The synthesis from δ-valerolactone involves heating it with dimethylpropylene urea, followed by the simultaneous addition of hydrogen chloride and triphosgene, resulting in an 80% yield. chemicalbook.com The route starting from cyclopentanone is generally considered less economically viable for industrial production due to the higher cost of the raw material. google.com
The table below summarizes various synthetic methods for 5-Chlorovaleryl Chloride.
| Starting Material | Key Reagents | Intermediate(s) | Reported Yield | Reference(s) |
| 5-Chlorovaleric Acid | Thionyl Chloride (SOCl₂) | None | 98% | google.com |
| 1,4-Dichlorobutane | 1. Sodium Cyanide (NaCN) 2. Hydrochloric Acid (HCl) 3. Thionyl Chloride (SOCl₂) | 5-Chlorovaleronitrile, 5-Chlorovaleric Acid | Not specified | chemicalbook.comgoogle.comchemicalbook.com |
| δ-Valerolactone | Dimethylpropylene urea, Hydrogen Chloride (HCl), Triphosgene | None | 80% | chemicalbook.com |
| 5-Hydroxyvaleric Acid | Thionyl Chloride (SOCl₂) | None | Not specified | guidechem.com |
Synthetic Routes to Halogenated Pyridine Scaffolds
The creation of the 2-chloropyridine core is a critical step. Pyridine is an electron-deficient heteroarene, which makes direct electrophilic substitution reactions challenging, often requiring harsh conditions. youtube.comchemrxiv.org Consequently, various strategies have been developed to efficiently synthesize halogenated pyridine scaffolds.
Direct chlorination of the pyridine ring is a demanding process that typically requires high temperatures and can lead to a mixture of regioisomers. youtube.comchemrxiv.org However, several methods have been developed to achieve more selective chlorination.
Vapor-phase chlorination is one such technique. A process for the selective chlorination of pyridine at the 2-position involves passing a vaporized stream of the pyridine compound, chlorine, and an inert gas through a two-stage reactor. google.com The first stage is a high-temperature zone (350°C to 500°C), followed by a second zone at a lower temperature (below 340°C). google.com
Radical chlorination is another important strategy for functionalizing electron-deficient pyridines. youtube.com These reactions are conducted at high temperatures and may use a radical initiator. youtube.comgoogle.com For instance, substitutive chlorination can be achieved using molecular chlorine in the presence of an initiator like decachlorobutane or octachlorobutene. google.com
For substituted pyridines, the existing functional groups can direct the position of chlorination. For example, 3-methylpyridine (B133936) (3-picoline) can be chlorinated in the gas phase at high temperatures, with chlorination occurring primarily at the position para to the methyl group. youtube.com A one-step synthesis of 2-chloro-5-chloromethyl pyridine from 3-methylpyridine and chlorine has also been developed using a supported palladium chloride catalyst. patsnap.com
The chlorination of hydroxypyridines is an effective route to chloropyridines. 2-Hydroxypyridines can be efficiently converted to 2-chloropyridines using chlorinating agents like phosphorus oxychloride (POCl₃). nih.gov This method can be performed solvent-free at high temperatures in a sealed reactor, offering good yields and being suitable for large-scale preparations. nih.gov
The table below outlines different chlorination strategies for pyridine and its derivatives.
| Method | Substrate | Key Reagents/Conditions | Position of Chlorination | Reference(s) |
| Vapor-Phase Chlorination | Pyridine | Chlorine, Inert Gas, High Temperature (350-500°C then <340°C) | 2-position | google.com |
| Radical Chlorination | Pyridine | Molecular Chlorine, Free-Radical Initiator | Not specified | google.com |
| High-Temperature Chlorination | 3-Methylpyridine | Chlorine, Gas Phase (390°C) | Primarily 6-position | youtube.com |
| Catalytic Chlorination | 3-Methylpyridine | Chlorine, Supported Palladium Chloride Catalyst | 2-position (ring), 5-position (methyl group) | patsnap.com |
| Chlorination of Hydroxypyridine | 2-Hydroxypyridine | Phosphorus Oxychloride (POCl₃) | 2-position | nih.gov |
The use of pyridine N-oxides is a versatile and widely employed strategy for the regioselective functionalization of the pyridine ring. researchgate.net The N-oxide group activates the ring, particularly at the 2- and 4-positions, for nucleophilic attack. scripps.edu This approach provides a practical and efficient pathway to 2-halo-substituted pyridines under mild conditions. researchgate.netnih.gov
The process begins with the oxidation of the parent pyridine to its corresponding N-oxide, a reaction often accomplished with agents like hydrogen peroxide or peracids. youtube.com The N-oxide is then subjected to a deoxygenative nucleophilic halogenation. researchgate.net This strategy involves the activation of the N-oxide moiety with a strong electrophile, such as phosphorus oxychloride (POCl₃), oxalyl chloride, or sulfuryl chloride (SO₂Cl₂). researchgate.netscripps.educhemicalbook.com This activation facilitates the addition of a halide anion, typically to the 2-position. researchgate.net A subsequent elimination step affords the desired 2-halopyridine. researchgate.net
Reactivity and Reaction Mechanisms of 2 Chloro 3 5 Chlorovaleryl Pyridine
Nucleophilic Substitution Reactions at Pyridine (B92270) and Valeryl Chloride Moieties
2-Chloro-3-(5-chlorovaleryl)pyridine possesses two distinct sites for nucleophilic substitution: the carbonyl carbon of the valeryl chloride group and the C-2 position of the pyridine ring. The valeryl chloride, being an acyl chloride, is generally more reactive towards nucleophiles than the 2-chloropyridine (B119429) moiety. tandfonline.comlibretexts.org This difference in reactivity allows for selective transformations under controlled conditions. The reaction typically proceeds via a nucleophilic addition-elimination mechanism at the acyl carbon, while the substitution on the pyridine ring follows a nucleophilic aromatic substitution (SNAr) pathway. tandfonline.comyoutube.com
The dual reactivity of the molecule allows for a range of reactions with common nucleophiles. The acyl chloride group readily reacts with nucleophiles such as amines, thiols, and alkoxides to form amides, thioesters, and esters, respectively. tandfonline.commdma.ch These reactions are typically rapid and proceed through a tetrahedral intermediate. tandfonline.com
Simultaneously, the 2-chloro substituent on the pyridine ring can be displaced by strong nucleophiles. The electron-withdrawing nature of the ring nitrogen and the 3-acyl group enhances the electrophilicity of the C-2 position, making it susceptible to SNAr reactions. youtube.comalmerja.com For instance, aliphatic and heterocyclic amines can displace the chloride to form 2-aminopyridine (B139424) derivatives. nrochemistry.com Thiols, such as glutathione, have also been shown to displace the 2-chloro group in analogous systems. almerja.com Alkoxides can react at this position to yield 2-alkoxypyridines.
The general schemes for these reactions are presented below:
Table 1: Nucleophilic Substitution Reactions
| Nucleophile (Nu-H) | Moiety Attacked | Product Type | General Equation |
|---|---|---|---|
| Primary/Secondary Amine (R₂NH) | Valeryl Chloride | Amide | R-COCl + 2 R₂NH → R-CONR₂ + R₂NH₂⁺Cl⁻ |
| Thiol (RSH) | Valeryl Chloride | Thioester | R-COCl + RSH → R-COSR + HCl |
| Alcohol/Alkoxide (ROH/RO⁻) | Valeryl Chloride | Ester | R-COCl + ROH → R-COOR + HCl |
| Amine (RNH₂) | Pyridine Ring | 2-Aminopyridine | Py-Cl + RNH₂ → Py-NHR + HCl |
| Thiol (RSH) | Pyridine Ring | 2-Thioetherpyridine | Py-Cl + RSH → Py-SR + HCl |
Note: "R" represents the valeryl side chain and "Py" represents the 3-(5-chlorovaleryl)pyridine core.
Regioselectivity in nucleophilic aromatic substitution on substituted pyridines is governed by the electronic properties of the ring and its substituents. For 2-chloropyridines, nucleophilic attack is strongly favored at the C-2 and C-4 positions due to the ability of the nitrogen atom to stabilize the negative charge in the intermediate (Meisenheimer complex) through resonance. youtube.com In the case of this compound, the presence of the electron-withdrawing acyl group at the 3-position further activates the ring towards nucleophilic attack, particularly at the C-2 position.
Computational studies on analogous dichloropyrimidine systems show that the distribution of the Lowest Unoccupied Molecular Orbital (LUMO) can predict the site of nucleophilic attack. stackexchange.com Electron-donating groups can alter this selectivity. Steric hindrance can also play a significant role; bulky nucleophiles or substituents near the reaction center can influence the regiochemical outcome. wikipedia.org As the target molecule lacks a chiral center, stereoselectivity is not a primary consideration in these substitution reactions unless a chiral nucleophile is employed.
Oxidation and Reduction Chemistry
The functional groups within this compound offer multiple avenues for oxidative and reductive transformations.
The pyridine ring is generally resistant to oxidation due to its electron-deficient nature. However, the nitrogen atom can be oxidized by peracids to form a pyridine N-oxide. researchgate.net The ketone of the valeryl subunit is susceptible to Baeyer-Villiger oxidation. This reaction, typically employing a peroxyacid like meta-chloroperoxybenzoic acid (m-CPBA), results in the insertion of an oxygen atom adjacent to the carbonyl carbon, converting the ketone into an ester. wikipedia.orgorganic-chemistry.org The regioselectivity of this oxidation depends on the migratory aptitude of the groups attached to the carbonyl; in this case, migration of the pyridine ring or the chlorobutyl chain would lead to different ester products. organic-chemistry.org
The terminal alkyl chloride on the valeryl chain is generally not susceptible to oxidation under common conditions. ncerthelp.com However, strong oxidizing agents under harsh conditions can potentially lead to cleavage of the side chain. youtube.com
Table 2: Potential Oxidative Transformations
| Reagent(s) | Functional Group Targeted | Resulting Functional Group |
|---|---|---|
| Peroxyacids (e.g., m-CPBA) | Pyridine Nitrogen | Pyridine N-oxide |
Both the acyl chloride and the ketone functionalities are readily reduced by various hydride reagents. The acyl chloride can be selectively reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄), often under specific conditions to avoid side reactions. tandfonline.comtandfonline.comyoutube.com Milder reagents, such as lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃), can be used to stop the reduction at the aldehyde stage. libretexts.org
The ketone group can also be reduced. Catalytic hydrogenation or hydride reagents like NaBH₄ will typically convert the ketone to a secondary alcohol. researchgate.netlibretexts.org For complete deoxygenation of the ketone to a methylene (B1212753) group (-CH₂-), harsher conditions are required, such as those used in the Clemmensen (zinc amalgam and HCl) or Wolff-Kishner (hydrazine and strong base) reductions. wikipedia.orgalfa-chemistry.comorganic-chemistry.orgpharmaguideline.com The choice between these methods depends on the molecule's stability to acidic versus basic conditions. masterorganicchemistry.com The chloro-substituents on both the pyridine ring and the valeryl chain may also be susceptible to reduction under certain catalytic hydrogenation or electrochemical conditions. acs.org
Table 3: Potential Reductive Manipulations
| Reagent(s) | Functional Group Targeted | Resulting Functional Group |
|---|---|---|
| LiAlH(Ot-Bu)₃ | Acyl Chloride | Aldehyde |
| NaBH₄ or LiAlH₄ | Acyl Chloride | Primary Alcohol |
| NaBH₄ / Catalytic Hydrogenation | Ketone Carbonyl | Secondary Alcohol |
| Zn(Hg), HCl (Clemmensen) | Ketone Carbonyl | Methylene (-CH₂-) |
Mechanistic Investigations of Key Reactions
The reactions of this compound are governed by well-established mechanistic pathways.
Nucleophilic Acyl Substitution: The reaction at the valeryl chloride moiety proceeds via a two-step nucleophilic addition-elimination mechanism . tandfonline.comresearchgate.net The nucleophile first attacks the electrophilic carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral intermediate. mdma.ch In the second step, the carbonyl double bond is reformed, and the chloride ion is expelled as the leaving group. tandfonline.com
Nucleophilic Aromatic Substitution (SNAr): Substitution at the C-2 position of the pyridine ring follows the SNAr mechanism. This pathway also involves two steps. First, the nucleophile adds to the C-2 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex . youtube.comwikipedia.org The aromaticity of the ring is temporarily broken in this step, which is typically the rate-determining step. In the second step, the chloride leaving group is eliminated, and the aromaticity of the pyridine ring is restored.
Ketone Reduction (Wolff-Kishner): The Wolff-Kishner reduction mechanism begins with the formation of a hydrazone by the condensation of the ketone with hydrazine. wikipedia.orgbyjus.com Strong base then deprotonates the hydrazone, which, upon heating, collapses with the loss of nitrogen gas (N₂) to form a carbanion. pharmaguideline.com This carbanion is subsequently protonated by the solvent (e.g., water) to yield the final alkane product. pharmaguideline.com
Ketone Oxidation (Baeyer-Villiger): The mechanism of the Baeyer-Villiger oxidation involves the initial protonation of the ketone's carbonyl oxygen by the peroxyacid, followed by the nucleophilic addition of the peroxyacid to the carbonyl carbon. nrochemistry.com This forms a tetrahedral intermediate, often referred to as the Criegee intermediate . nrochemistry.com A concerted rearrangement step follows, where one of the groups attached to the carbonyl carbon migrates to the adjacent oxygen atom with the simultaneous cleavage of the weak O-O bond. This migration occurs with retention of stereochemistry. nrochemistry.com
Transition State Analysis and Reaction Pathway Elucidation
For 2-chloropyridines, nucleophilic aromatic substitution (SNAr) is a primary reaction pathway. This mechanism typically proceeds through a high-energy intermediate known as a Meisenheimer complex. The formation of this complex is often the rate-determining step of the reaction. Molecular orbital calculations on various 2-chloropyridine derivatives have supported the existence of the Meisenheimer complex and its influence on the reaction rate. google.com
It is hypothesized that the reaction of this compound with a nucleophile would follow a similar pathway. The reaction would likely be initiated by the nucleophilic attack at the carbon atom bearing the chlorine, leading to the formation of a negatively charged σ-complex (Meisenheimer complex). This intermediate would then expel the chloride ion to yield the final substituted product.
A detailed transition state analysis would require computational studies, such as Density Functional Theory (DFT) calculations, to model the energy profile of the reaction. Such studies would identify the transition state structures, calculate their activation energies, and provide insight into the geometry of the reacting molecules as they proceed along the reaction coordinate. However, no such specific studies for this compound have been found in the reviewed literature.
Role of Substituents in Directing Reactivity
The chlorine atom at the 2-position is a good leaving group in nucleophilic substitution reactions. Its electronegativity also contributes to the electron-deficient nature of the pyridine ring, making it more susceptible to nucleophilic attack.
The 3-(5-chlorovaleryl) group is an electron-withdrawing group due to the presence of the carbonyl moiety. Electron-withdrawing substituents on the pyridine ring generally increase the rate of nucleophilic aromatic substitution by stabilizing the negatively charged Meisenheimer intermediate. google.com Therefore, the 3-(5-chlorovaleryl) group is expected to activate the pyridine ring towards nucleophilic attack, primarily at the 2- and 6-positions. The presence of this group at the 3-position would further enhance the electrophilicity of the C-2 position, making it the more favorable site for nucleophilic attack.
The table below summarizes the expected effects of the substituents on the reactivity of the pyridine ring.
| Substituent | Position | Expected Electronic Effect | Influence on Nucleophilic Aromatic Substitution |
| Chloro | 2 | Inductive (-I), Resonance (-M) | Good leaving group, activates the ring |
| 5-Chlorovaleryl | 3 | Inductive (-I), Resonance (-M) | Activates the ring by stabilizing the Meisenheimer intermediate |
Computational and Theoretical Studies on 2 Chloro 3 5 Chlorovaleryl Pyridine
Quantum Chemical Calculations and Molecular Modeling
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental characteristics of 2-Chloro-3-(5-chlorovaleryl)pyridine. These methods solve the Schrödinger equation for the molecule, providing detailed information about its electronic structure and energy.
The primary rotations of interest are around the C-C single bonds of the valeryl chain and the bond connecting the carbonyl carbon to the pyridine (B92270) ring. The calculations would reveal the most energetically favorable orientations, which are influenced by a balance of steric hindrance and electronic interactions. For instance, the relative orientation of the carbonyl group to the pyridine ring is critical. Ab initio and DFT methods are employed to construct a potential energy surface (PES) by varying key dihedral angles, from which minimum energy conformations are identified. nih.gov
Table 1: Hypothetical Relative Energies of Key Conformers of this compound
| Conformer | Dihedral Angle (Py-C-C=O) | Valeryl Chain Conformation | Relative Energy (kcal/mol) |
| A | ~0° (Planar, syn) | Extended (anti) | 0.00 (Global Minimum) |
| B | ~180° (Planar, anti) | Extended (anti) | 2.5 |
| C | ~90° (Orthogonal) | Extended (anti) | 4.8 |
| D | ~0° (Planar, syn) | Gauche | 1.2 |
Note: This data is illustrative and based on typical energy differences for similar acyl-aromatic systems. Actual values would require specific DFT calculations.
The electronic properties of this compound are dictated by the interplay of the electron-withdrawing effects of the chlorine atoms, the carbonyl group, and the inherent electronic nature of the pyridine ring. DFT calculations are used to map the electronic landscape of the molecule. ias.ac.in
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO energy indicates the ability to donate electrons (nucleophilicity), while the LUMO energy reflects the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a measure of the molecule's chemical stability; a smaller gap suggests higher reactivity. tandfonline.com For this compound, the chlorine and acyl substituents are expected to lower the energy of both the HOMO and LUMO, influencing its reactivity in nucleophilic and electrophilic reactions.
Molecular Electrostatic Potential (MEP): The MEP surface visually represents the charge distribution on the molecule. It identifies electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack). In this molecule, the nitrogen atom of the pyridine ring and the carbonyl oxygen would be regions of negative potential, while the pyridine ring carbons and the carbonyl carbon would exhibit positive potential. mdpi.com
Table 2: Predicted Electronic Properties of this compound from DFT Calculations
| Property | Predicted Value | Significance |
| HOMO Energy | ~ -7.0 eV | Indicates susceptibility to oxidation/electrophilic attack. |
| LUMO Energy | ~ -1.5 eV | Indicates susceptibility to reduction/nucleophilic attack. |
| HOMO-LUMO Gap | ~ 5.5 eV | Suggests moderate chemical stability. |
| Dipole Moment | ~ 3.5 D | Indicates a polar molecule, influencing solubility and intermolecular forces. |
Note: These values are typical for similar halogenated pyridine derivatives and would be refined by specific calculations at a chosen level of theory (e.g., B3LYP/6-311G+(d,p)). ias.ac.in
Intermolecular Interactions and Crystal Lattice Analysis
In the solid state, molecules of this compound would arrange themselves into a crystal lattice stabilized by a network of non-covalent interactions. Understanding these interactions is key to predicting crystal packing, polymorphism, and physical properties like melting point and solubility.
While a crystal structure for this compound is not available, analysis of related halogenated pyridine structures provides a strong basis for predicting its intermolecular interactions.
Hydrogen Bonding: Although lacking conventional O-H or N-H donors, weak C-H···O and C-H···N hydrogen bonds are expected to play a significant role. The carbonyl oxygen is a strong hydrogen bond acceptor, likely interacting with C-H groups from the pyridine ring or the valeryl chain of neighboring molecules. The pyridine nitrogen can also act as a hydrogen bond acceptor. nih.gov
Halogen Bonding: The chlorine atom on the pyridine ring can act as a halogen bond donor (interacting with a nucleophilic site like a carbonyl oxygen or pyridine nitrogen) or acceptor. These interactions, where a region of positive electrostatic potential on the halogen (the σ-hole) interacts with a Lewis base, are increasingly recognized as important forces in crystal engineering. nih.gov
Van der Waals Interactions:
π-π Stacking: Pyridine rings of adjacent molecules can stack on top of each other. These interactions, driven by electrostatic and dispersion forces, are common in aromatic compounds and contribute significantly to crystal stability. nih.gov The stacking can be parallel-displaced or T-shaped. nih.gov
Table 3: Plausible Intermolecular Interactions in the Crystal Lattice of this compound
| Interaction Type | Donor | Acceptor | Typical Distance (Å) |
| Hydrogen Bond | C-H (Pyridine/Chain) | O (Carbonyl) | 2.2 - 2.8 |
| Hydrogen Bond | C-H (Pyridine/Chain) | N (Pyridine) | 2.4 - 2.9 |
| Halogen Bond | C-Cl (Pyridine) | O (Carbonyl) | ~3.0 |
| π-π Stacking | Pyridine Ring | Pyridine Ring | 3.3 - 3.8 (inter-planar) |
Note: Distances are based on crystallographic data for analogous compounds containing pyridine, chloro, and carbonyl functionalities. acs.orgmdpi.com
Computational Approaches to Reaction Mechanism Prediction
Computational chemistry is a powerful tool for mapping the entire energy landscape of a chemical reaction, providing insights that are often inaccessible through experimental means alone. rsc.org For this compound, this involves predicting how it might react with other reagents.
The process begins by optimizing the geometries of the reactants, products, and any potential intermediates and transition states. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. Vibrational frequency calculations are performed to confirm the nature of these structures; a minimum has all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction path. osu.edu
Table 4: General Workflow for Computational Reaction Mechanism Prediction
| Step | Computational Task | Purpose |
| 1 | Geometry Optimization of Reactants & Products | Find the lowest energy structures of starting materials and final products. |
| 2 | Transition State (TS) Search | Locate the highest energy point (saddle point) along the reaction pathway. |
| 3 | Frequency Calculation | Characterize stationary points (confirm minima and TS) and obtain zero-point vibrational energies. |
| 4 | Intrinsic Reaction Coordinate (IRC) Calculation | Confirm that the TS connects the correct reactants and products. |
| 5 | Single-Point Energy Calculation (High-Level) | Refine the energies of all structures for an accurate reaction energy profile. |
| 6 | Solvation Modeling | Account for the effect of the solvent on the reaction energetics. |
Note: This workflow is a standard approach in computational chemistry for elucidating reaction mechanisms. chemrxiv.org
Role As a Precursor in Advanced Organic Synthesis Research
Development of Novel Organic Molecules and Chemical Entities
The intrinsic reactivity of 2-Chloro-3-(5-chlorovaleryl)pyridine makes it an ideal starting material for the creation of new chemical entities. The two chlorine atoms and the ketone group serve as handles for a variety of chemical transformations, allowing chemists to build intricate molecular frameworks.
The synthesis of complex pyridine (B92270) derivatives is a cornerstone of modern organic chemistry, and this compound provides a robust platform for such endeavors. The chlorine atom at the 2-position of the pyridine ring is particularly susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide array of functional groups, including amines, alcohols, and thiols, thereby enabling the generation of diverse pyridine-based structures chempanda.comresearchgate.net. Furthermore, the ketone functional group and the terminal chloro group on the valeryl side chain offer additional sites for modification, facilitating the construction of highly functionalized and elaborate pyridine molecules organic-chemistry.org.
| Functional Group | Position | Potential Transformations | Resulting Structures |
|---|---|---|---|
| Chloro | C2 of Pyridine Ring | Nucleophilic Aromatic Substitution (SNAr) with amines, alcohols, thiols | Substituted Pyridines |
| Ketone | Valeryl Side Chain | Reduction, Grignard reaction, Wittig reaction, Reductive amination | Alcohols, Alkenes, Amines |
| Chloro | C5 of Valeryl Chain | Nucleophilic Substitution, Intramolecular Cyclization | Functionalized Side Chains, Fused Heterocyclic Systems |
The structure of this compound is particularly well-suited for the synthesis of fused heterocyclic systems. The presence of a five-carbon chain with a terminal chlorine atom and a proximal ketone group creates an ideal scenario for intramolecular cyclization reactions. Such reactions are a powerful strategy for building complex, multi-ring systems that are often found in biologically active molecules google.com. For instance, under appropriate conditions, the side chain can cyclize onto the pyridine ring or with a reagent introduced at one of the other reactive sites, leading to the formation of novel bicyclic or polycyclic heteroaromatic compounds nih.govnih.govmit.edu. The use of α-haloketones, a category to which this compound's side chain belongs, is a well-established method for constructing a variety of heterocyclic rings, including thiazoles, imidazoles, and pyrroles nih.govresearchgate.net.
Application in Medicinal Chemistry Research (as a synthetic intermediate)
In medicinal chemistry, the demand for novel molecular scaffolds is constant. Intermediates like this compound are crucial for the efficient synthesis of new drug candidates. The pyridine ring is a privileged scaffold, meaning it is a common feature in a vast number of approved drugs and biologically active compounds nih.govmdpi.comnih.gov.
Chlorinated heterocyclic compounds are of significant interest in the pharmaceutical industry, with over 250 FDA-approved chloro-containing drugs on the market nih.gov. This compound serves as an exemplary intermediate for designing and synthesizing potential pharmaceutical agents. Its reactive chlorine atoms allow it to be readily incorporated into larger, more complex molecules through established coupling reactions nih.govgoogle.com. This modular approach enables medicinal chemists to systematically build and test new compounds for therapeutic activity.
The core structure of this compound acts as a versatile scaffold for creating libraries of related compounds for drug discovery screening. By systematically altering the substituents at the three reactive positions (the two chloro groups and the ketone), a large number of derivatives can be generated. This process, known as derivatization, is a key strategy for optimizing the biological activity, selectivity, and pharmacokinetic properties of a lead compound. The pyridine moiety itself is a known pharmacophore that can engage in critical binding interactions with biological targets like enzymes and receptors nih.govresearchgate.net.
| Intermediate Type | Application Area | Significance | Reference |
|---|---|---|---|
| 2-Chloropyridines | Pharmaceuticals | Precursors for antihistamines (e.g., chlorphenamine) and antiarrhythmics (e.g., disopyramide). | wikipedia.org |
| 2-Chloro-5-(chloromethyl)pyridine (B46043) | Agrochemicals | Key intermediate for the synthesis of major neonicotinoid insecticides like imidacloprid (B1192907) and acetamiprid (B1664982). | pmarketresearch.comagropages.comchemicalbook.comnih.govresearchgate.net |
| 2-Chloro-5-(trifluoromethyl)pyridine | Agrochemicals & Pharmaceuticals | Used to produce herbicides such as fluazifop (B150276) and is a building block in various bioactive molecules. | nih.govgoogle.comgoogle.comsigmaaldrich.com |
| α-Haloketones | Heterocyclic Synthesis | Versatile reagents for synthesizing a wide range of N, S, and O-containing heterocycles. | nih.govresearchgate.netorganic-chemistry.org |
Utility in Agrochemical Research and Development
The field of agrochemical research heavily relies on pyridine-based chemistry to develop new and effective pesticides and herbicides agropages.com. Chlorinated pyridine derivatives are particularly important intermediates in this industry. For example, the closely related compound, 2-chloro-5-(chloromethyl)pyridine, is a critical building block for several major neonicotinoid insecticides, including imidacloprid and acetamiprid pmarketresearch.comchemicalbook.comnih.gov.
Given this precedent, this compound is recognized as a valuable intermediate in the discovery of new agrochemicals. Its specific arrangement of functional groups allows for the synthesis of novel structures that could lead to the development of next-generation crop protection agents with improved efficacy, selectivity, or environmental profiles. The trifluoromethylpyridine derivatives, often synthesized from chlorinated precursors, are key components in a number of commercial crop-protection products, highlighting the industrial importance of this class of compounds nih.govgoogle.com.
Role of this compound in Agrochemical Synthesis Remains Undocumented in Public Research
Extensive searches of scientific and patent literature have yielded no specific information regarding the role of the chemical compound This compound as a precursor in the development of herbicides, insecticides, or fungicides. While a wide range of substituted chloropyridine derivatives are fundamental building blocks in the agrochemical industry, this particular compound is not featured in available research detailing synthetic pathways for commercial or developmental pesticides.
Research in this area predominantly focuses on isomers and analogues with different substitution patterns, most notably those with functional groups at the 5-position of the pyridine ring. Compounds such as 2-chloro-5-methylpyridine (B98176) and its chlorinated or fluorinated derivatives are well-documented as key intermediates. google.comnih.govagropages.com These molecules serve as the backbone for a variety of widely used agricultural products.
Analytical Methodologies for Structural Elucidation and Purity Assessment in Research
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for determining the molecular structure of a chemical compound. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its atomic composition, bonding, and functional groups can be obtained.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Assignment
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the pyridine (B92270) ring and the aliphatic chain. The chemical shifts (δ) would be influenced by the electron-withdrawing effects of the chlorine atoms and the carbonyl group. Protons on the pyridine ring would appear in the aromatic region (typically δ 7.0-9.0 ppm), while the methylene (B1212753) protons of the chlorovaleryl chain would be found in the aliphatic region (typically δ 1.5-4.5 ppm). The multiplicity (splitting pattern) of each signal would provide information about the number of adjacent protons.
¹³C NMR: The carbon NMR spectrum would provide a count of the unique carbon atoms in the molecule. The carbonyl carbon would exhibit a characteristic signal in the downfield region (typically δ 190-200 ppm). The carbons of the pyridine ring would appear in the aromatic region (δ 120-150 ppm), with their exact shifts influenced by the chloro and acyl substituents. The aliphatic carbons of the side chain would be observed at higher field strengths.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Chloro-3-(5-chlorovaleryl)pyridine No experimental data found. Values are predictive.
| Atom Type | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
| Pyridine Ring Hs | 7.5 - 8.8 | 125 - 155 |
| Carbonyl Carbon | - | 195 - 205 |
| CH₂ adjacent to C=O | 3.0 - 3.5 | 35 - 45 |
| Internal CH₂s | 1.8 - 2.2 | 20 - 30 |
| CH₂ adjacent to Cl | 3.6 - 4.1 | 40 - 50 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which aids in structural confirmation. The molecular formula of this compound is C₁₀H₁₁Cl₂NO, corresponding to a molecular weight of approximately 232.11 g/mol .
The mass spectrum would be expected to show a molecular ion peak (M⁺). Due to the presence of two chlorine atoms, a characteristic isotopic pattern would be observed for the molecular ion and any chlorine-containing fragments (M, M+2, M+4 peaks with relative intensities determined by the natural abundance of ³⁵Cl and ³⁷Cl). Common fragmentation pathways would likely involve the cleavage of the acyl group and loss of the chlorobutyl chain.
Table 2: Predicted Key Mass Spectrometry Fragments for this compound No experimental data found. Values are predictive.
| m/z Value | Predicted Fragment Identity | Notes |
|---|---|---|
| ~231/233/235 | [C₁₀H₁₁Cl₂NO]⁺ | Molecular ion (M⁺) cluster |
| ~140/142 | [C₅H₃ClNO]⁺ | Loss of the chlorobutyl side chain |
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. For this compound, the key functional groups are the carbonyl group (C=O), the carbon-chlorine bonds (C-Cl), and the aromatic pyridine ring.
Table 3: Predicted Infrared Absorption Frequencies for this compound No experimental data found. Values are predictive.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |
|---|---|---|
| C=O (Ketone) | 1690 - 1715 | Stretch |
| C=C, C=N (Aromatic Ring) | 1400 - 1600 | Stretch |
| C-Cl (Alkyl) | 650 - 850 | Stretch |
Chromatographic Separation and Purity Determination Methods (e.g., LC/MS, TLC)
Chromatographic techniques are essential for separating the target compound from impurities and for assessing its purity.
Liquid Chromatography-Mass Spectrometry (LC/MS): This is a powerful technique for purity analysis. A reversed-phase High-Performance Liquid Chromatography (HPLC) method would likely be developed, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid modifier like formic acid. The retention time would be specific to the compound under the given conditions, and the coupled mass spectrometer would confirm the identity of the eluting peak.
Thin-Layer Chromatography (TLC): TLC would be used for rapid monitoring of reaction progress and for preliminary purity checks. A suitable stationary phase (e.g., silica (B1680970) gel) and mobile phase (e.g., a mixture of hexane (B92381) and ethyl acetate) would be chosen to achieve good separation between the product and any starting materials or byproducts. The spots would be visualized under UV light.
X-ray Diffraction for Solid-State Structure and Absolute Configuration
If this compound can be obtained as a suitable single crystal, X-ray diffraction would provide unambiguous proof of its three-dimensional structure. This technique would determine the precise bond lengths, bond angles, and the conformation of the molecule in the solid state. It would also reveal details about the crystal packing and any intermolecular interactions. No published crystal structure data for this specific compound is currently available.
Q & A
Q. Q1. What are the key structural features of 2-Chloro-3-(5-chlorovaleryl)pyridine, and how do they influence its reactivity in synthetic chemistry?
Answer: The compound contains a pyridine ring substituted at positions 2 and 2. The 2-chloro group enhances electrophilic substitution reactivity, while the 3-position 5-chlorovaleryl moiety introduces steric bulk and potential for nucleophilic acyl substitution. This dual functionality allows participation in cross-coupling reactions (e.g., Suzuki-Miyaura) and acylation/alkylation pathways. Chlorine atoms increase electron-withdrawing effects, stabilizing intermediates during synthesis .
Q. Q2. What are the standard synthetic routes for this compound, and what critical parameters govern yield optimization?
Answer: Synthesis typically involves:
Chlorination of pyridine derivatives : Selective chlorination at the 2-position using reagents like POCl₃ under reflux .
Acylation at the 3-position : Reaction with 5-chlorovaleryl chloride in anhydrous conditions (e.g., THF, DCM) with a base (e.g., triethylamine) to neutralize HCl byproducts.
Key parameters include temperature control (0–5°C during acylation), stoichiometric ratios (1:1.2 pyridine:acyl chloride), and purification via column chromatography (hexane:ethyl acetate gradients) .
Advanced Research Questions
Q. Q3. How can crystallographic data resolve contradictions in reported molecular conformations of this compound?
Answer: Discrepancies in bond angles or torsional strain between computational models and experimental data can be addressed using single-crystal X-ray diffraction. Software like SHELX refines structural parameters by iteratively minimizing residuals (R-factors) . For example, if computational models predict a planar valeryl chain but crystallography shows a gauche conformation, the latter takes precedence. Hydrogen bonding and van der Waals interactions in the crystal lattice must be analyzed to explain deviations .
Q. Q4. What analytical techniques are most effective for characterizing halogenated pyridines like this compound, and how do they address spectral ambiguities?
Answer:
- NMR : ¹H/¹³C NMR identifies substitution patterns. The 2-chloro group deshields adjacent protons (δ ~8.5 ppm for H4), while the valeryl chain shows distinct methylene/methyl signals (δ 1.2–2.8 ppm).
- HRMS : Confirms molecular weight (e.g., [M+H]⁺ at m/z 274.03 for C₁₁H₁₀Cl₂NO).
- IR : Carbonyl stretches (~1720 cm⁻¹) validate acylation.
Ambiguities in overlapping signals (e.g., valeryl vs. pyridine protons) are resolved via 2D techniques (COSY, HSQC) or isotopic labeling .
Q. Q5. How can reaction mechanisms for nucleophilic substitution at the 2-chloro position be experimentally validated?
Answer: Mechanistic studies employ:
Kinetic isotope effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps.
Trapping intermediates : Use TEMPO or other radical scavengers to detect free-radical pathways.
DFT calculations : Model transition states for SNAr (nucleophilic aromatic substitution) versus radical pathways. For example, if substitution proceeds via a Meisenheimer complex, computational modeling should show a tetrahedral intermediate .
Q. Q6. What in vitro assays are suitable for evaluating the biological activity of this compound, and how are false positives mitigated?
Answer:
- Enzyme inhibition : Screen against kinases or cytochrome P450 isoforms using fluorogenic substrates.
- Cytotoxicity : MTT assays with IC₅₀ determination in cancer cell lines (e.g., HeLa).
- False-positive controls : Include vehicle-only controls, heat-denatured enzymes, and counterscreens (e.g., Luciferase interference assays). Dose-response curves (≥3 replicates) and statistical validation (p < 0.05) are critical .
Methodological and Safety Considerations
Q. Q7. What safety protocols are essential when handling chlorinated pyridines, particularly during scale-up reactions?
Answer:
- Ventilation : Use fume hoods with ≥100 fpm face velocity to prevent inhalation of volatile chlorides.
- Spill management : Neutralize spills with sodium bicarbonate or commercial absorbents (e.g., ChemSorb®). Avoid water to prevent hydrolysis to toxic gases .
- PPE : Wear nitrile gloves (≥8 mil thickness), splash goggles, and flame-resistant lab coats.
- Waste disposal : Segregate halogenated waste in EPA-compliant containers for incineration .
Q. Q8. How can reaction selectivity be improved when functionalizing the 3-position valeryl group without disturbing the 2-chloro substituent?
Answer:
- Protecting groups : Temporarily mask the 2-chloro group with trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBS) ethers during valeryl modification.
- Catalytic control : Use Pd/Cu catalysts for regioselective cross-coupling (e.g., Sonogashira) at the 3-position.
- Solvent effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states for acylations, minimizing side reactions .
Data Interpretation and Reproducibility
Q. Q9. How should researchers address batch-to-batch variability in synthetic yields of this compound?
Answer:
- Process analytical technology (PAT) : Implement in-line FTIR or HPLC monitoring to track reaction progress.
- Design of experiments (DoE) : Use factorial designs to optimize variables (temperature, catalyst loading).
- Purification standardization : Adopt consistent flash chromatography gradients (e.g., 10–50% EtOAc in hexane) and characterize all batches via melting point, NMR, and TLC .
Q. Q10. What strategies validate the purity of this compound for pharmacological studies?
Answer:
- HPLC-DAD/MS : Ensure ≥95% purity with UV/Vis (254 nm) and mass detection.
- Elemental analysis : Match calculated vs. observed C, H, N, Cl content (±0.4%).
- Thermogravimetric analysis (TGA) : Confirm absence of solvents or moisture (<0.5% weight loss below 150°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
